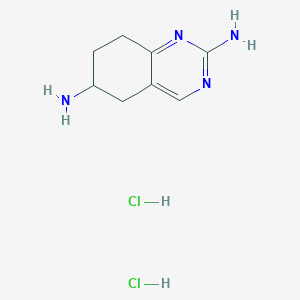

5,6,7,8-Tetrahydroquinazoline-2,6-diamine dihydrochloride

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinazoline-2,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c9-6-1-2-7-5(3-6)4-11-8(10)12-7;;/h4,6H,1-3,9H2,(H2,10,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEBNAXRTDUOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=NC=C2CC1N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via α-Aminoamidine Reaction with Diarylidencyclohexanones

One of the most efficient and recently reported methods for synthesizing 5,6,7,8-tetrahydroquinazoline derivatives, including the diamine dihydrochloride form, involves the reaction of α-aminoamidines with diarylidencyclohexanones.

Reaction Overview : α-Aminoamidines (compounds 1a,e) react with diarylidencyclohexanones (2a-d) in pyridine solvent at 100 °C for 24 hours to yield protected 5,6,7,8-tetrahydroquinazoline derivatives (3a-g) with yields ranging from 47% to 80%.

Mechanism : The reaction proceeds via Michael addition of the α-aminoamidine to one of the olefinic bonds of the diarylidencyclohexanone, followed by cyclization to form the tetrahydroquinazoline core.

Workup : After completion, the reaction mixture is concentrated under vacuum, methanol is added, and the product is precipitated by cooling to 0 °C, then filtered and washed to afford the crude product.

Deprotection : The protecting groups (e.g., Boc) at the C2-tert-butyl moiety can be cleaved by stirring the Boc-protected derivatives in methanol with concentrated hydrochloric acid at 40 °C for 24 hours to yield the free diamine form, which is the target 5,6,7,8-tetrahydroquinazoline-2,6-diamine dihydrochloride.

Table 1: Summary of Yields for 5,6,7,8-Tetrahydroquinazoline Derivatives (3a-g)

| Compound | α-Aminoamidine | Diarylidencyclohexanone | Yield (%) | Notes |

|---|---|---|---|---|

| 3a | 1a | 2a | 47 | Protected derivative |

| 3b | 1a | 2b | 50 | |

| 3c | 1a | 2c | 55 | |

| 3d | 1a | 2d | 60 | |

| 3e | 1e | 2a | 75 | Boc-protected, cleavable |

| 3f | 1e | 2b | 78 | |

| 3g | 1e | 2c | 80 |

Note: Exact substituents vary; yields are isolated yields after purification.

Catalytic Hydrogenation and Isomerization Approach

Another method relevant to the preparation of tetrahydroquinazoline derivatives involves catalytic hydrogenation of quinoline derivatives followed by isomerization to yield tetrahydroquinazoline frameworks.

Catalyst and Conditions : Using a palladium on carbon (Pd/C) catalyst modified with hydrochloride and bicarbonate treatments, quinoline is hydrogenated at 60–70 °C under 8–12 atm hydrogen pressure. After hydrogenation, the reaction mixture undergoes isomerization at 160–170 °C for 2 hours.

Reaction Pathway : Quinoline is first hydrogenated to 1,2,3,4-tetrahydroquinoline, which is selectively isomerized to 5,6,7,8-tetrahydroquinoline, a key intermediate for further functionalization to quinazoline diamines.

Yield and Efficiency : This method provides moderate yields (~36%) of 5,6,7,8-tetrahydroquinoline with improved selectivity and reduced energy consumption compared to traditional methods.

Catalyst Preparation : Pd/C catalyst is prepared by stirring 5% Pd/C in aqueous hydrochloric acid at 10–50 °C, followed by addition of sodium bicarbonate solution, filtration, washing, and drying.

Multi-step Synthesis of Substituted Tetrahydroquinazoline Diamines

A detailed multi-step synthetic route has been reported for substituted 5,6,7,8-tetrahydroquinazoline-2,6-diamine derivatives, involving protective group strategies and nucleophilic aromatic substitution.

Key Intermediates : Starting from dibenzyl-protected amines, the synthesis involves formation of 6-(dibenzylamino)-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione, followed by chlorination and nucleophilic substitution with aniline derivatives to install the amino groups.

Protecting Group Strategy : Dibenzyl groups protect the amines during chlorination and substitution steps, which are later removed to yield the free diamine.

Reaction Conditions : Typical steps include refluxing with reagents such as 2,4-dichlorides at elevated temperatures (up to 100 °C) for extended times (up to 72 hours), followed by chromatographic purification.

Yields : Individual steps report yields from 32% to 88%, with final purified compounds isolated as white solids.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Notes |

|---|---|---|---|---|

| α-Aminoamidine + Diarylidencyclohexanone | Pyridine, 100 °C, 24 h | 47–80% | Mild conditions, high yields | Protecting group cleavage needed |

| Catalytic Hydrogenation + Isomerization | Pd/C catalyst, 60–70 °C, 8–12 atm H2, then 160–170 °C isomerization | ~36% | Continuous process, energy efficient | Intermediate for further synthesis |

| Multi-step Dibenzyl Protection Route | Chlorination, nucleophilic substitution, reflux up to 100 °C | 32–88% | Allows substitution diversity | Requires multiple purification steps |

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinazoline-2,6-diamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

Pharmaceutical Development

5,6,7,8-Tetrahydroquinazoline-2,6-diamine dihydrochloride has emerged as a promising lead compound in drug development targeting:

- Cancer : Studies indicate that this compound exhibits activity against various cancer cell lines. Its mechanism may involve interactions with specific receptors or enzymes crucial for cellular signaling pathways.

- Neurological Disorders : The compound has shown potential effects on neurotransmitter systems and may influence mood regulation and anxiety disorders through its interaction with serotonin receptors.

Antitubercular Activity

Recent research highlights the compound's potential as an antitubercular agent. Molecular docking studies have demonstrated high binding affinity to essential enzymes involved in the metabolism of Mycobacterium tuberculosis, such as dihydrofolate reductase and pantothenate kinase. This suggests that derivatives of this compound could serve as candidates for developing new treatments against multidrug-resistant strains of tuberculosis .

Antidiabetic Properties

The compound has also been investigated for its inhibitory activity against α- and β-glucosidases, enzymes involved in carbohydrate metabolism. This property indicates its potential use in managing diabetes and related metabolic disorders .

Research Tool

In addition to its pharmaceutical applications, this compound serves as a valuable research tool in studies focusing on receptor interactions and cellular signaling pathways. Its ability to modulate biological activities makes it a significant compound for experimental investigations.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of 5,6-tetrahydroquinazoline derivatives found that they exhibited significant cytotoxic effects against various cancer cell lines. The research focused on elucidating the mechanism of action through receptor binding assays and cellular pathway analysis.

Case Study 2: Antitubercular Efficacy

In another study aimed at developing new antitubercular agents, researchers synthesized several derivatives of 5,6-tetrahydroquinazoline-2,6-diamine dihydrochloride. Molecular docking studies revealed strong interactions with key enzymes of Mycobacterium tuberculosis, indicating potential for further development into effective treatments against resistant strains.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects . For example, it may inhibit kinases like casein kinase 2 and glycogen synthase kinase-3beta, which are involved in the phosphorylation of tumor suppressor proteins .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs in the Tetrahydroquinazoline Family

The compound shares structural homology with other tetrahydroquinazoline derivatives, such as 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride (CAS: 1965309-84-5). Key differences include:

- Functional Groups : The quinazoline derivative has two primary amines, while the imidazopyrazine analog features a carboxylic acid group, altering its charge and reactivity.

- Molecular Weight : The quinazoline compound (exact weight unspecified) is lighter compared to the imidazopyrazine derivative (389.41 g/mol), influencing pharmacokinetic properties like diffusion rates .

Table 1: Structural Comparison

Comparison with Diamine Dihydrochloride Reagents

Diamine salts like N-(1-naphthyl) ethylene diamine dihydrochloride and N,N-Dimethyl-m-phenylenediamine dihydrochloride are widely used in biochemical assays (e.g., Griess test for nitric oxide detection or high-iron diamine staining ). In contrast:

- Application Specificity : The quinazoline derivative’s rigid bicyclic structure may confer selectivity in enzyme inhibition or receptor binding, unlike linear diamines used primarily as staining or detection reagents.

Pharmacological and Biochemical Relevance

Role in Drug Discovery

The quinazoline scaffold is prevalent in kinase inhibitors and antifolates. The diamine substitution pattern in 5,6,7,8-Tetrahydroquinazoline-2,6-diamine dihydrochloride could mimic transition states in enzymatic reactions, a feature exploited in drug design. However, its discontinuation highlights challenges in synthesis or efficacy compared to analogs like 2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine (another CymitQuimica-listed compound with a piperazine moiety) .

Comparative Solubility and Bioavailability

Dihydrochloride salts generally improve aqueous solubility. For instance, sodium nitroprusside (SNP), a nitric oxide donor, relies on its salt form for rapid dissolution in physiological environments . The quinazoline derivative’s dihydrochloride form likely enhances its utility in vitro, though direct comparative data with non-salt forms are lacking.

Commercial and Research Status

Availability and Alternatives

While this compound is discontinued , structurally related compounds like the imidazopyrazine derivative remain available . This suggests a shift toward analogs with improved stability or broader applicability.

Biological Activity

5,6,7,8-Tetrahydroquinazoline-2,6-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H14Cl2N4

- Molecular Weight : 237.13 g/mol

- Solubility : The compound exists primarily as a hydrochloride salt, enhancing its solubility in water and making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological processes:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways.

- Receptor Modulation : It interacts with neurotransmitter receptors, suggesting a role in mood regulation and anxiety disorders.

Anticancer Properties

Research indicates that 5,6,7,8-tetrahydroquinazoline derivatives exhibit notable anticancer activity. For instance:

- Inhibition of Topoisomerase II : A study highlighted that certain derivatives inhibit human topoisomerase II (topoII), a validated target for anticancer drugs. These compounds demonstrated broad antiproliferative activity against various cancer cell lines and favorable pharmacokinetic profiles .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 5,6,7,8-Tetrahydroquinazoline Derivative | 2 | TopoII |

Antimicrobial Activity

The compound has also been investigated for its antibacterial properties:

- Inhibition of DNA Gyrase : Some derivatives have shown inhibitory activity against E. coli DNA gyrase with an IC50 value of 12 µM . This suggests potential application in treating bacterial infections.

Antitubercular Activity

Recent studies have indicated that derivatives of this compound may serve as promising candidates for treating multidrug-resistant strains of Mycobacterium tuberculosis. Molecular docking studies revealed high binding affinity toward essential enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase .

Case Studies and Research Findings

- Antiproliferative Effects : A series of tetrahydroquinazoline derivatives were evaluated for their antiproliferative effects on cancer cell lines. One derivative showed an EC50 value of 19 nM for microtubule depolymerization .

- Binding Affinity Studies : Binding affinity studies have demonstrated that these compounds can effectively interact with receptors involved in neurotransmission pathways. This interaction may influence mood regulation and anxiety.

- Diabetes Treatment Potential : The compound's inhibitory activity against α- and β-glucosidases suggests potential applications in diabetes management by blocking specific metabolic processes .

Summary of Key Findings

| Activity Type | Target | Key Findings |

|---|---|---|

| Anticancer | Topoisomerase II | Inhibitory activity with broad antiproliferative effects |

| Antimicrobial | DNA Gyrase | IC50 = 12 µM against E. coli |

| Antitubercular | DHFR | High binding affinity; potential against multidrug-resistant strains |

| Diabetes | α- and β-glucosidases | Inhibitory activity indicating therapeutic potential |

Q & A

Q. What protocols are recommended for safe handling of the dihydrochloride form in aqueous solutions?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood when preparing concentrated solutions.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical channels.

Safety protocols should align with OSHA guidelines and SDS recommendations for similar hydrochlorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.